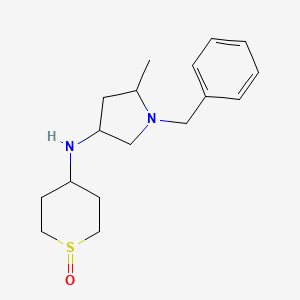
4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide is a complex organic compound that features a unique combination of a pyrrolidine ring, a benzyl group, and a thiopyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyrrolidine ring, followed by the introduction of the benzyl group and the thiopyran ring. The final step involves the oxidation of the thiopyran ring to form the 1-oxide.
Synthesis of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amines with aldehydes or ketones under acidic or basic conditions.
Introduction of Benzyl Group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl halides.
Formation of Thiopyran Ring: The thiopyran ring can be formed through the reaction of sulfur-containing compounds with appropriate dienes or enones.
Oxidation to 1-Oxide: The final oxidation step can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the 1-oxide back to the thiopyran ring.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzyl or pyrrolidine groups.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Benzyl halides, alkyl halides, various nucleophiles and electrophiles
Major Products
Sulfoxides and Sulfones: From oxidation reactions
Thiopyran Derivatives: From reduction reactions
Substituted Pyrrolidines and Benzyl Derivatives: From substitution reactions
Applications De Recherche Scientifique
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its pyrrolidine structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the interactions of sulfur-containing compounds with biological systems.
Mécanisme D'action
The mechanism of action of 4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide involves its interaction with various molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins, particularly those involved in neurotransmission and signal transduction.
Pathways Involved: It can modulate pathways related to oxidative stress, inflammation, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrahydro-4H-thiopyran-4-one: A simpler thiopyran derivative with similar sulfur-containing structure.
1-Benzylpyrrolidine: A compound with a similar pyrrolidine ring and benzyl group.
Sulfoxides and Sulfones: Compounds with similar oxidation states of sulfur.
Uniqueness
4-((1-Benzyl-5-methylpyrrolidin-3-yl)amino)tetrahydro-2H-thiopyran 1-oxide is unique due to its combination of a pyrrolidine ring, benzyl group, and thiopyran ring with an oxidized sulfur atom. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H26N2OS |
|---|---|
Poids moléculaire |
306.5 g/mol |
Nom IUPAC |
1-benzyl-5-methyl-N-(1-oxothian-4-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C17H26N2OS/c1-14-11-17(18-16-7-9-21(20)10-8-16)13-19(14)12-15-5-3-2-4-6-15/h2-6,14,16-18H,7-13H2,1H3 |
Clé InChI |
GKAOLOCAHIZNHS-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CN1CC2=CC=CC=C2)NC3CCS(=O)CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


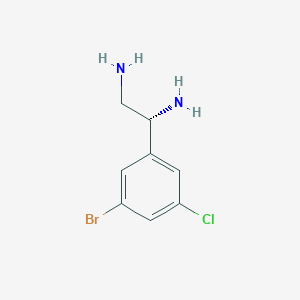


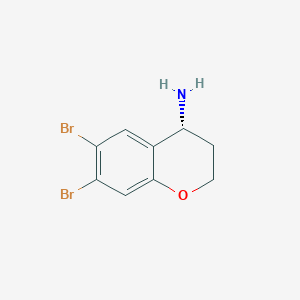
![[5-Bromo-3-(difluoromethyl)pyridin-2-yl]methanol](/img/structure/B13031068.png)
![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4-chlorophenyl)propanoate](/img/structure/B13031076.png)
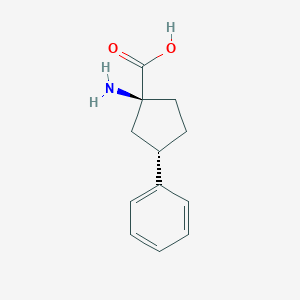
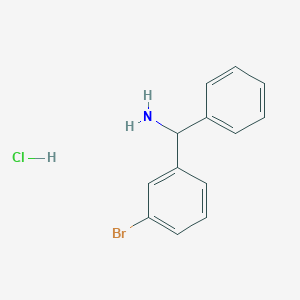
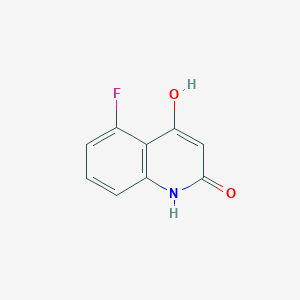
![2-{3-[(Benzyloxy)methyl]bicyclo[1.1.1]pentan-1-yl}acetic acid](/img/structure/B13031101.png)

![1-Amino-1-[4-(methylethyl)phenyl]acetone](/img/structure/B13031104.png)
![4,7-Bis(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13031109.png)

